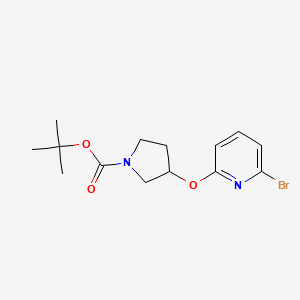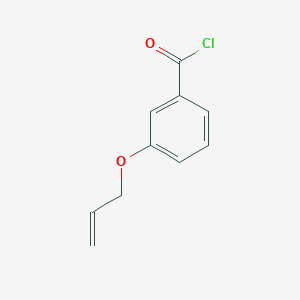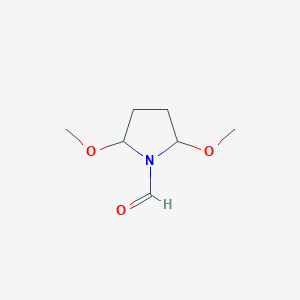
2,5-Dimethoxypyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxypyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C7H13NO3. It is a derivative of pyrrolidine, featuring two methoxy groups at the 2 and 5 positions and an aldehyde group at the 1 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxypyrrolidine-1-carbaldehyde typically involves the reaction of pyrrolidine with methoxy-substituted reagents under controlled conditions. One common method includes the use of 2,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including reduction and cyclization to form the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,5-Dimethoxypyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: 2,5-Dimethoxypyrrolidine-1-carboxylic acid.
Reduction: 2,5-Dimethoxypyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dimethoxypyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dimethoxypyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
- 2,5-Dimethoxypyrrolidine-1-carboxylic acid
- 2,5-Dimethoxypyrrolidine-1-methanol
- 2,5-Dimethoxypyrrolidine
Uniqueness
2,5-Dimethoxypyrrolidine-1-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2,5-dimethoxypyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-10-6-3-4-7(11-2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChIキー |
CVQPJFJIPITXJU-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(N1C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)




![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
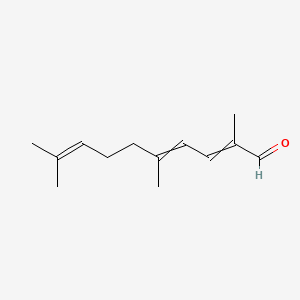
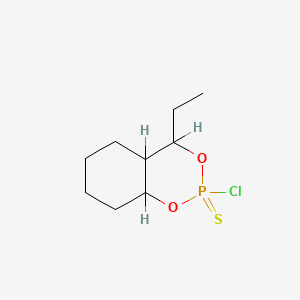
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
